molecular formula C12H14ClNO2 B14013149 4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid

4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B14013149
M. Wt: 239.70 g/mol
InChI Key: QZSBJCALHMABRX-UHFFFAOYSA-N
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Description

(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a 2-chlorophenylmethyl group and a carboxylic acid group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Substitution Reaction: The pyrrolidine derivative undergoes a substitution reaction with a 2-chlorophenylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using chiral chromatography or enzymatic methods to obtain the desired (2S,4R) enantiomer.

Industrial Production Methods

In an industrial setting, the production of (2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for chiral resolution and carboxylation ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chlorophenylmethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a building block in the development of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, modulating their activity. The 2-chlorophenylmethyl group enhances its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid stands out due to the presence of the 2-chlorophenylmethyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSBJCALHMABRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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